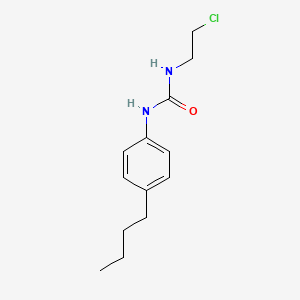
Urea, N-(4-butylphenyl)-N'-(2-chloroethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N-(4-butylphenyl)-N’-(2-chloroethyl)- is an organic compound that belongs to the class of ureas This compound features a urea backbone substituted with a 4-butylphenyl group and a 2-chloroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Urea, N-(4-butylphenyl)-N’-(2-chloroethyl)- typically involves the reaction of 4-butylaniline with 2-chloroethyl isocyanate. The reaction proceeds under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Preparation of 4-butylaniline by the reduction of 4-nitrobutylbenzene.
Step 2: Reaction of 4-butylaniline with 2-chloroethyl isocyanate to form Urea, N-(4-butylphenyl)-N’-(2-chloroethyl)-.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the butyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions may target the chloroethyl group, potentially converting it to an ethyl group.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of the butyl group.
Reduction: Ethyl-substituted urea derivatives.
Substitution: Various substituted urea compounds depending on the nucleophile used.
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine:
- Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry:
- Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Urea, N-(4-butylphenyl)-N’-(2-chloroethyl)- exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
Comparison with Similar Compounds
- Urea, N-(4-methylphenyl)-N’-(2-chloroethyl)-
- Urea, N-(4-ethylphenyl)-N’-(2-chloroethyl)-
- Urea, N-(4-butylphenyl)-N’-(2-bromoethyl)-
Comparison:
- Urea, N-(4-butylphenyl)-N’-(2-chloroethyl)- is unique due to the presence of both a butyl group and a chloroethyl group, which confer distinct chemical reactivity and biological activity.
- Compared to its methyl and ethyl analogs, the butyl group provides increased hydrophobicity, potentially affecting its solubility and interaction with biological targets.
- The chloroethyl group is more reactive than the bromoethyl group, making it more suitable for certain chemical transformations.
Properties
CAS No. |
113849-19-7 |
|---|---|
Molecular Formula |
C13H19ClN2O |
Molecular Weight |
254.75 g/mol |
IUPAC Name |
1-(4-butylphenyl)-3-(2-chloroethyl)urea |
InChI |
InChI=1S/C13H19ClN2O/c1-2-3-4-11-5-7-12(8-6-11)16-13(17)15-10-9-14/h5-8H,2-4,9-10H2,1H3,(H2,15,16,17) |
InChI Key |
AXBTTYKMEHZMOL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)NCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


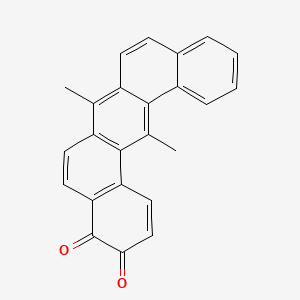
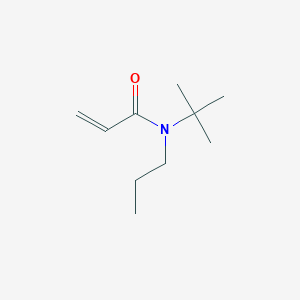
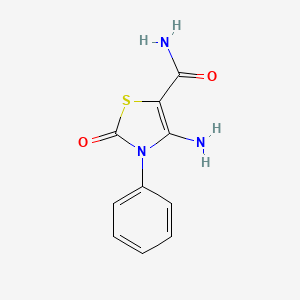
![2,4,9-Trimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14310995.png)
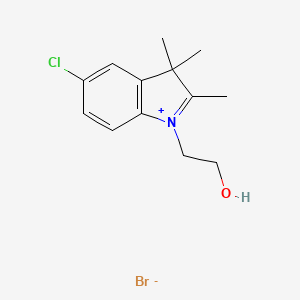
![N-[2-(But-3-en-1-yl)cyclohexylidene]hydroxylamine](/img/structure/B14311023.png)
![Benzo[c]thiophene, 1,3-dihydro-1,3-diphenyl-](/img/structure/B14311028.png)
![6-{[([1,1'-Biphenyl]-4-yl)oxy]methyl}-1-hydroxy-4-methylpyridin-2(1H)-one](/img/structure/B14311033.png)
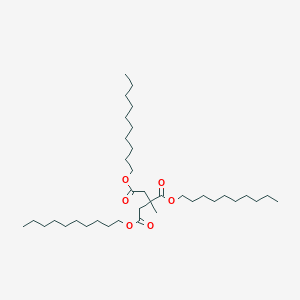
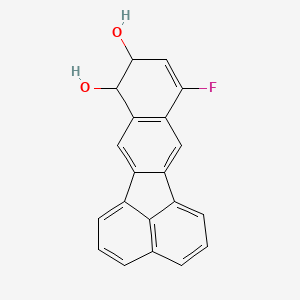

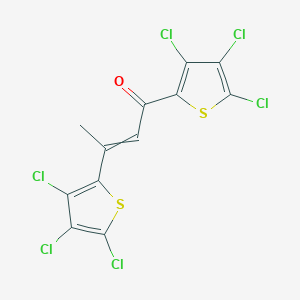
![Methyl 6,7-dimethylspiro[2.5]octa-4,6-diene-4-carboxylate](/img/structure/B14311063.png)

